![molecular formula C9H11NO2 B1606658 1-Nitro-2-propylbenzene CAS No. 7137-54-4](/img/structure/B1606658.png)
1-Nitro-2-propylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by nitration. The general steps are as follows:
Friedel-Crafts Acylation: Benzene reacts with propionyl chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-propylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-propylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Oxidation: The propyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under elevated temperatures and pressures.
Major Products:
Reduction: 1-Amino-2-propylbenzene.
Oxidation: 1-Nitro-2-propylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Nitro-2-propylbenzene serves as an important intermediate in the synthesis of more complex organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals, where it can be transformed into various derivatives through reactions such as reduction, oxidation, and nucleophilic aromatic substitution.
Synthetic Routes
The compound can be synthesized through several methods:
- Direct Nitration of Propylbenzene: Utilizing a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group directly onto propylbenzene.
- Friedel-Crafts Acylation Followed by Nitration: This method involves first introducing the propyl group through Friedel-Crafts acylation and then nitrating the resulting compound.
- Double Nitration of Toluene: A more complex route that employs zeolite catalysts for regioselective nitration .
Industrial Applications
Production of Dyes and Pigments
this compound is utilized in the manufacturing of dyes and pigments. Its unique electronic properties allow it to participate in various chemical reactions that yield vibrant colorants used in textiles, plastics, and inks .
Chemical Research
In chemical research, this compound acts as a model for studying electrophilic aromatic substitution reactions. Its structure allows researchers to investigate the effects of substituents on reactivity and orientation during chemical transformations .
Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
1-Nitro-2-methylbenzene | Nitro group at position 1 | Methyl group influences reactivity differently |
1-Nitro-2-ethylbenzene | Nitro group at position 1 | Ethyl group provides different steric effects |
1-Nitro-3-propylbenzene | Nitro group at position 1 | Propyl group at position 3 alters reactivity patterns |
The positioning of the nitro and propyl groups in this compound leads to distinct chemical behaviors compared to its isomers. The ortho relationship between these groups provides unique steric and electronic effects that influence its reactivity in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-Nitro-2-propylbenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. the presence of the propyl group can influence the reactivity and orientation of subsequent substitutions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Nitro-2-methylbenzene (o-Nitrotoluene): Similar structure but with a methyl group instead of a propyl group.
1-Nitro-2-ethylbenzene (o-Nitroethylbenzene): Similar structure but with an ethyl group instead of a propyl group.
1-Nitro-2-isopropylbenzene (o-Nitroisopropylbenzene): Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness: 1-Nitro-2-propylbenzene is unique due to the specific positioning of the nitro and propyl groups, which influences its chemical reactivity and potential applications. The propyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in various chemical reactions compared to its methyl and ethyl analogs.
Biological Activity
1-Nitro-2-propylbenzene, also known as this compound or simply as nitropropylbenzene, is an aromatic nitro compound with the molecular formula . This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound can be achieved through several methods, primarily involving the nitration of propylbenzene. A common synthetic route includes the use of nitric acid and propionic anhydride in the presence of a zeolite catalyst. The reaction conditions typically range from 0 to 50 °C for several hours, allowing for regioselective nitration at the appropriate position on the aromatic ring .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Nitro compounds, in general, are known to possess antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function. Research has indicated that nitro groups enhance lipophilicity, allowing better interaction with microbial membranes .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 μM |
Escherichia coli | 30 μM |
Pseudomonas aeruginosa | 40 μM |
The above table summarizes the MIC values indicating effective concentrations against specific bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory potential of nitro compounds has been a focus of research, particularly concerning their ability to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. For instance, studies have shown that derivatives of nitro-substituted benzamides can inhibit iNOS effectively, which is critical in managing chronic inflammatory diseases .
Case Study: Inhibition of iNOS by Nitro Compounds
A study demonstrated that certain nitro compounds significantly reduced iNOS activity in vitro. The mechanism involved competitive inhibition at the heme site of the enzyme, leading to decreased nitric oxide production, which is often elevated during inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The electron-withdrawing nature of the nitro group enhances electrophilic attack on nucleophilic sites within biological molecules.
- Interaction with Cellular Membranes : The lipophilic properties imparted by the propyl group allow for better membrane penetration and interaction.
- Enzyme Inhibition : As noted in anti-inflammatory studies, nitro compounds can inhibit key enzymes involved in inflammatory pathways.
Safety and Toxicity
Despite its potential therapeutic applications, it is crucial to consider the toxicity associated with nitro compounds. The reduction of nitro groups can lead to toxic metabolites that may pose health risks. Therefore, understanding the safety profile and conducting thorough toxicity assessments are essential steps before considering clinical applications.
Properties
IUPAC Name |
1-nitro-2-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAXDAGIKIVCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221568 | |
Record name | 1-Nitro-2-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7137-54-4 | |
Record name | 1-Nitro-2-propylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7137-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitro-2-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nitro-2-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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